N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide
Description
N-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide is a piperazine derivative featuring a 3-chlorophenyl substituent on the piperazine ring, an oxoethyl linker, and a methylthiophene sulfonamide group. The sulfonamide moiety and aromatic thiophene ring contribute to its physicochemical properties, such as solubility and electronic characteristics, which are critical for biological interactions.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-19(26(23,24)17-6-3-11-25-17)13-16(22)21-9-7-20(8-10-21)15-5-2-4-14(18)12-15/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGHXQXNSPHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C25H23Cl4N3O3S
- Molecular Weight : 587.35 g/mol
- CAS Number : 593261-52-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, while the sulfonamide group contributes to antibacterial and enzyme inhibitory activities.
Antibacterial Activity
Research indicates that compounds containing the piperazine structure exhibit significant antibacterial properties. In particular, derivatives similar to this compound have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in the treatment of conditions such as Alzheimer's disease and gastrointestinal disorders.
| Enzyme | Inhibition Activity | IC50 Values (µM) |
|---|---|---|
| Urease | Strong | 2.14 - 6.28 |
| Acetylcholinesterase | Strong | 0.63 - 6.28 |
Case Studies
- Anticancer Properties : A study highlighted the potential of piperazine-based compounds in sensitizing cancer cells to apoptotic signals. For instance, a derivative exhibited an ED50 of approximately 115 nM in inducing mitotic arrest in colon cancer cells, suggesting that structural modifications can enhance therapeutic efficacy against cancer .
- Binding Interactions : Docking studies have elucidated the binding interactions of this compound with bovine serum albumin (BSA), indicating its pharmacological effectiveness through protein-ligand interactions . This suggests a potential for drug formulation where the compound can be delivered effectively in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous piperazine-based derivatives, focusing on substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Piperazine Substituents: The 3-chlorophenyl group in the target compound contrasts with benzothiazol-2-yl () and benzhydryl () groups in others. Chlorophenyl substituents enhance lipophilicity and may influence receptor binding compared to bulkier aryl groups .
Functional Groups: The thiophene sulfonamide in the target compound differs from nitroimidazole-thioether () and morpholinoacetamide (). Sulfonamides are known for their hydrogen-bonding capacity, which may enhance target affinity compared to carboxamides or ureas . Sulfamoylbenzenesulfonamide derivatives () exhibit dual sulfonamide groups, which may improve solubility but increase molecular weight (~500 g/mol vs. ~450 g/mol for the target compound).
Biological Activity :
- Antitumor activity in 4l (IC₅₀: 8.2 μM) is attributed to the nitroimidazole-thioether group, while the target compound’s thiophene sulfonamide may confer distinct mechanisms of action .
- 9a () shows potent anti-HIV activity, suggesting that electron-deficient aromatic systems (e.g., nitro groups) enhance antiviral efficacy, a feature absent in the target compound.
Table 2: Physicochemical Properties
Physicochemical Insights
- The target compound’s moderate logP (2.8) suggests balanced lipophilicity for membrane permeability, whereas 6d (logP 4.1) may face solubility challenges .
- Morpholinoacetamide derivatives () exhibit higher solubility due to the morpholine oxygen’s polarity, contrasting with the target compound’s thiophene sulfonamide.
Research Findings and Implications
- Antitumor Potential: The benzothiazole and nitroimidazole derivatives () highlight the importance of heterocyclic substituents in cytotoxicity. The target compound’s thiophene group, with its conjugated π-system, may offer unique interactions with kinase targets .
- Anticonvulsant Activity : Piperazine-acetamide derivatives () with trifluoromethylphenyl groups show ED₅₀ values <50 mg/kg, suggesting that electron-withdrawing groups enhance CNS activity. The target compound’s 3-chlorophenyl group may similarly modulate GABAergic pathways .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (yields 23–85%) but may require optimization due to the steric bulk of the thiophene sulfonamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
